2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one
2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0842963
InChI:
InChI=1S/C17H19NO2/c1-20-12-3-5-13-11(10-12)2-4-15-14(13)8-9-18-16(15)6-7-17(18)19/h3,5,8,10,15-16H,2,4,6-7,9H2,1H3
SMILES:
COC1=CC2=C(C=C1)C3=CCN4C(C3CC2)CCC4=O
Molecular Formula:
C17H19NO2
Molecular Weight:
269.34 g/mol
2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one
CAS No.:
Cat. No.: VC0842963
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO2 |
|---|---|
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 7-methoxy-3,3a,3b,4,5,11-hexahydro-2H-naphtho[1,2-g]indolizin-1-one |
| Standard InChI | InChI=1S/C17H19NO2/c1-20-12-3-5-13-11(10-12)2-4-15-14(13)8-9-18-16(15)6-7-17(18)19/h3,5,8,10,15-16H,2,4,6-7,9H2,1H3 |
| Standard InChI Key | QBJKBVVHEJELFC-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C3=CCN4C(C3CC2)CCC4=O |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=CCN4C(C3CC2)CCC4=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator